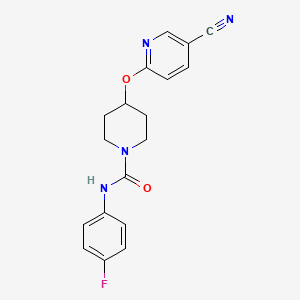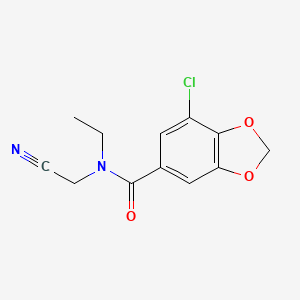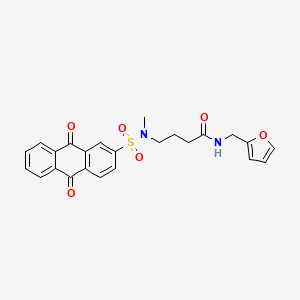
4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Non-Linear Optical (NLO) Properties and Anticancer Activity
A study by Jayarajan et al. (2019) discussed the synthesis of related compounds and their potential in non-linear optical (NLO) applications. Additionally, the research explored the anticancer activity of these compounds through molecular docking analyses, indicating potential inhibition of tubulin polymerization.
PET Radioligands for Serotonin 5-HT1A Receptors
García et al. (2014) researched N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, demonstrating their potential as PET radioligands for serotonin 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Inhibitors of Met Kinase Superfamily
Research by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent inhibitors of the Met kinase superfamily. One analog demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).
Orexin-1 Receptor Antagonism in Binge Eating
A study by Piccoli et al. (2012) explored the effects of compounds like GSK1059865, a selective orexin-1 receptor antagonist, in a binge eating model in rats. This research highlights the role of orexin-1 receptor mechanisms in compulsive food consumption, suggesting potential therapeutic applications (Piccoli et al., 2012).
PET Imaging of Colony-Stimulating Factor 1 Receptor
Lee et al. (2022) developed a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This ligand showed promise in neurodegenerative diseases like Alzheimer’s disease (Lee et al., 2022).
Synthesis of Cannabinoid Receptor Radiotracers
Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying cannabinoid receptors in the brain by positron emission tomography (Katoch-Rouse & Horti, 2003).
PET Imaging of Microglia in Neuroinflammation
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound can be used for imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Tubulin Inhibition in Antiproliferative Agents
Krasavin et al. (2014) discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents. These compounds act as tubulin inhibitors, indicating potential applications in cancer treatment (Krasavin et al., 2014).
CGRP Receptor Inhibition
Cann et al. (2012) developed a stereoselective synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research has implications in the development of therapeutics for diseases involving CGRP receptors (Cann et al., 2012).
Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-2-4-15(5-3-14)22-18(24)23-9-7-16(8-10-23)25-17-6-1-13(11-20)12-21-17/h1-6,12,16H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALMKUKBNFJODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)


![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)


![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)

